Balaglitazone

Catalog No.
S520403
CAS No.
199113-98-9
M.F
C20H17N3O4S
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balaglitazone

CAS Number

199113-98-9

Product Name

Balaglitazone

IUPAC Name

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)

InChI Key

IETKPTYAGKZLKY-UHFFFAOYSA-N

SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Solubility

Soluble in DMSO, not in water

Synonyms

Balaglitazone; DRF-2593; NNC-61-0645; NNC-61-2344; NN-2344; NNC-610645; NNC-612344.

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Description

The exact mass of the compound Balaglitazone is 395.09398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

While other PPARγ agonists like pioglitazone are already used for type 2 diabetes, Balaglitazone is being investigated as a potential second-generation treatment due to its unique properties.

  • Improved Blood Sugar Control

    Similar to other PPARγ agonists, Balaglitazone is believed to improve insulin sensitivity in fat, muscle, and liver tissues. This enhanced sensitivity allows these cells to take up more glucose from the bloodstream, leading to lower blood sugar levels [].

  • Reduced Cardiovascular Risk

    Unlike some first-generation PPARγ agonists associated with increased cardiovascular risk, Balaglitazone might offer a safer profile. Studies suggest it may not have the same negative effects on heart function and may even possess anti-inflammatory properties beneficial for cardiovascular health [].

  • Addressing Underlying Issues

    Type 2 diabetes is often accompanied by other metabolic issues like dyslipidemia (abnormal cholesterol levels). Research suggests Balaglitazone might improve blood lipid profiles, potentially offering a more comprehensive approach to managing the disease [].

Balaglitazone is a synthetic compound belonging to the thiazolidinedione class, primarily recognized for its role as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). Its chemical structure is denoted as C20H17N3O4S, and it exhibits antihyperglycemic activity, making it relevant in the treatment of type 2 diabetes mellitus. Balaglitazone operates by partially activating PPARγ, which is crucial for regulating glucose and lipid metabolism, thereby influencing insulin sensitivity and adipocyte differentiation .

As a partial PPARγ agonist, Balaglitazone is believed to improve insulin sensitivity in fat and muscle tissues, leading to increased glucose uptake and lower blood sugar levels []. This mechanism may be advantageous compared to full PPARγ agonists, which can cause unwanted side effects like fluid retention and increased cardiovascular risk [].

Clinical trials on Balaglitazone are limited, and its safety profile is not fully established []. However, based on the experience with other TZDs, potential side effects may include fluid retention, weight gain, and bone mineral density loss []. More research is needed to determine the specific safety profile of Balaglitazone.

The mechanism of action of balaglitazone involves its interaction with PPARγ, leading to a cascade of biological responses. The binding of balaglitazone to PPARγ initiates the transcription of genes involved in glucose metabolism and lipid homeostasis. Specifically, it promotes the expression of genes that enhance insulin sensitivity and reduce blood glucose levels. The effective concentration (EC50) for balaglitazone in transactivation assays is approximately 1.351 μM .

Balaglitazone exhibits several biological activities, primarily through its action on PPARγ. As a partial agonist, it activates PPARγ to about 50% of the maximum response compared to full agonists. This unique property allows balaglitazone to exert beneficial effects on glucose metabolism without the full range of side effects associated with stronger agonists. Additionally, studies have indicated that balaglitazone may reverse multidrug resistance in cancer cells by modulating pathways associated with phosphatase and tensin homolog (PTEN) expression .

The synthesis of balaglitazone typically involves multi-step organic reactions that incorporate thiazolidinedione derivatives. One common approach includes the reaction of appropriate thioureas with chloroacetic acid, followed by nucleophilic substitutions that yield the final thiazolidinedione structure. Recent advancements have also explored microwave-assisted synthesis techniques to enhance yield and reduce reaction times . The general synthetic route can be summarized as follows:

  • Formation of Thiazolidinedione: Reacting thiourea with chloroacetic acid.
  • Nucleophilic Substitution: Introducing amines to form the desired product.
  • Purification: Utilizing techniques such as crystallization or chromatography.

Balaglitazone's primary application lies in its use as an antihyperglycemic agent for managing type 2 diabetes mellitus. Its ability to enhance insulin sensitivity makes it a valuable therapeutic option. Additionally, research is ongoing into its potential roles in cancer treatment due to its effects on multidrug resistance mechanisms .

Interaction studies have highlighted that balaglitazone can influence the pharmacokinetics of other drugs due to its metabolism via cytochrome P450 enzymes. For instance, when co-administered with hydrocortisone succinate, there is an increased risk of hyperglycemia, indicating potential drug-drug interactions that require careful monitoring during therapy . Furthermore, studies have shown that balaglitazone can modulate the activity of various enzymes involved in drug metabolism, impacting the efficacy and safety profiles of concomitant medications.

Balaglitazone shares structural and functional similarities with other thiazolidinediones, such as rosiglitazone and pioglitazone. Below is a comparison highlighting its uniqueness:

CompoundChemical StructurePPARγ AgonismAntihyperglycemic ActivityUnique Features
BalaglitazoneC20H17N3O4SPartialYesModulates multidrug resistance
RosiglitazoneC17H16F3N3O3SFullYesAssociated with cardiovascular risks
PioglitazoneC19H20N2O3SFullYesLower risk of heart-related issues

Balaglitazone's partial agonism at PPARγ distinguishes it from other thiazolidinediones, allowing for a potentially safer profile regarding side effects while still providing therapeutic benefits for diabetes management.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

395.09397721 g/mol

Monoisotopic Mass

395.09397721 g/mol

Heavy Atom Count

28

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4M1609828O

Drug Indication

Treatment of type II diabetes mellitus

Pharmacology

Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity. Balaglitazone exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists.

Other CAS

199113-98-9

Wikipedia

Balaglitazone

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Balakumar P, Kathuria S. Submaximal PPARγ activation and endothelial dysfunction: new perspectives for the management of cardiovascular disorders. Br J Pharmacol. 2012 Aug;166(7):1981-92. doi: 10.1111/j.1476-5381.2012.01938.x. Review. PubMed PMID: 22404217; PubMed Central PMCID: PMC3402765.
2: Agrawal R, Jain P, Dikshit SN. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist. Mini Rev Med Chem. 2012 Feb;12(2):87-97. Review. PubMed PMID: 22372600.
3: Henriksen K, Byrjalsen I, Qvist P, Beck-Nielsen H, Hansen G, Riis BJ, Perrild H, Svendsen OL, Gram J, Karsdal MA, Christiansen C; BALLET Trial Investigators. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy. Diabetes Metab Res Rev. 2011 May;27(4):392-401. doi: 10.1002/dmrr.1187. PubMed PMID: 21328517.
4: Jamali B, Bjørnsdottir I, Cornett C, Honoré Hansen S. Investigation of a dual CD chiral CE system for separation of glitazone compounds. Electrophoresis. 2009 Aug;30(16):2853-61. doi: 10.1002/elps.200800812. PubMed PMID: 19650045.
5: Henriksen K, Byrjalsen I, Nielsen RH, Madsen AN, Larsen LK, Christiansen C, Beck-Nielsen H, Karsdal MA. A comparison of glycemic control, water retention, and musculoskeletal effects of balaglitazone and pioglitazone in diet-induced obese rats. Eur J Pharmacol. 2009 Aug 15;616(1-3):340-5. doi: 10.1016/j.ejphar.2009.06.051. Epub 2009 Jul 10. PubMed PMID: 19595686.
6: Larsen PJ, Lykkegaard K, Larsen LK, Fleckner J, Sauerberg P, Wassermann K, Wulff EM. Dissociation of antihyperglycaemic and adverse effects of partial perioxisome proliferator-activated receptor (PPAR-gamma) agonist balaglitazone. Eur J Pharmacol. 2008 Oct 31;596(1-3):173-9. doi: 10.1016/j.ejphar.2008.08.004. Epub 2008 Aug 16. PubMed PMID: 18761337.
7: Jamali B, Theill GC, Sørensen LL. Generic, highly selective and robust capillary electrophoresis method for separation of a racemic mixture of glitazone compounds. J Chromatogr A. 2004 Sep 17;1049(1-2):183-7. PubMed PMID: 15499931.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Sep;25(7):565-97. PubMed PMID: 14571286.

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